3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline
CAS No.: 866811-94-1
Cat. No.: VC4158542
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866811-94-1 |
|---|---|
| Molecular Formula | C19H17ClN2O3S |
| Molecular Weight | 388.87 |
| IUPAC Name | 4-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine |
| Standard InChI | InChI=1S/C19H17ClN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
| Standard InChI Key | WONUSFJKGFYVFK-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Introduction
3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse biological and pharmacological activities. The specific structural features of this compound, including the benzenesulfonyl group, chlorine substituent, and morpholine moiety, suggest its potential relevance in medicinal chemistry and drug discovery.
Structural Features
The molecular structure of 3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline consists of:
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Quinoline Core: A bicyclic aromatic system that serves as a scaffold for bioactive molecules.
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Benzenesulfonyl Group: Known for enhancing solubility and modulating biological activity.
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Chlorine Substituent: Often introduced to influence electron density and improve binding affinity to biological targets.
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Morpholine Moiety: A nitrogen-containing heterocycle that enhances water solubility and may interact with specific enzyme or receptor sites.
Synthesis Pathways
The synthesis of compounds like 3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline typically involves multi-step reactions. While specific synthetic routes for this compound were not directly available in the search results, a general approach may include:
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Functionalization of the quinoline core with sulfonyl and halogen groups.
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Introduction of the morpholine moiety via nucleophilic substitution or amination reactions.
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Optimization of reaction conditions (e.g., temperature, solvents) to maximize yield and purity.
Potential Applications
This compound's structure suggests several possible applications:
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Medicinal Chemistry: Quinolines are widely studied for their roles as anticancer, antimicrobial, and anti-inflammatory agents. The benzenesulfonyl and morpholine groups may enhance these properties.
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Pharmaceutical Development: The compound could serve as a lead molecule for developing drugs targeting enzymes, receptors, or DNA/RNA interactions.
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Biological Research: It may be used in studies exploring structure-activity relationships (SAR) to design more potent derivatives.
Biological Activity
Although no direct studies on this specific compound were identified, related quinoline derivatives have demonstrated:
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Anticancer activity by targeting cell proliferation pathways such as EGFR or DNA gyrase .
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Antimicrobial properties due to interactions with microbial enzymes .
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Neuroprotective effects through acetylcholinesterase inhibition .
Analytical Data
Key analytical techniques used to characterize similar compounds include:
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NMR Spectroscopy: For confirming structural integrity (e.g., chemical shifts of aromatic protons).
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Mass Spectrometry: To determine molecular weight and fragmentation patterns.
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Chromatography (HPLC): For assessing purity and monitoring reaction progress.
Limitations and Future Directions
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Experimental data on 3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline is limited; further research is needed to elucidate its pharmacological properties.
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Computational studies (e.g., molecular docking) could predict its binding affinity to biological targets.
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In vitro and in vivo studies are essential to validate its therapeutic potential.
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